molecular formula C22H29N3O3 B2933083 2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049342-67-7

2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2933083
CAS No.: 1049342-67-7
M. Wt: 383.492
InChI Key: PAICRCGWVYNESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a piperazine-containing acetamide derivative. Its structure features:

  • A 3,4-dimethoxyphenyl group attached to an acetamide backbone.
  • An ethyl linker connecting the acetamide to a 4-phenylpiperazine moiety.

This structural framework is common in bioactive molecules targeting neurological receptors (e.g., dopamine or serotonin receptors) due to the phenylpiperazine group’s affinity for such targets .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-9-8-18(16-21(20)28-2)17-22(26)23-10-11-24-12-14-25(15-13-24)19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAICRCGWVYNESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps. One common route includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Acetamides

Substituent Variations on the Piperazine Ring
  • Target Compound : 4-Phenylpiperazine group.
  • Analog 1: 2-(3,4-dimethoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (CAS: 1049439-29-3) Difference: The piperazine ring is substituted with a 4-methoxyphenyl group instead of phenyl.
  • Analog 2 : 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide (CAS: 933027-56-6)
    • Difference : A sulfonyl bridge links the ethyl group to the piperazine.
    • Impact : Sulfonyl groups may increase polarity, reducing blood-brain barrier permeability but improving solubility .
Piperazine-Linked Sulfonamides
  • Analog 3: 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS: 897618-28-9) Structure: Contains fluorophenyl groups on both the acetamide and piperazine, with a sulfonyl linker.

Acetamide Backbone Modifications

Benzamide vs. Acetamide
  • Analog 4 : N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
    • Difference : Replaces the acetamide with a benzamide and lacks the piperazine-ethyl chain.
    • Impact : Reduced steric bulk may lower receptor selectivity compared to the target compound. Reported yield: 80%, m.p. 90°C .
Thiazole and Heterocyclic Modifications
  • Analog 5: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Difference: Substitutes the piperazine-ethyl group with a thiazole ring and uses dichlorophenyl instead of dimethoxyphenyl.

Functional Group Comparisons

Compound Key Substituents Molecular Weight Notable Properties Reference
Target Compound 3,4-Dimethoxyphenyl, 4-phenylpiperazine - Likely CNS receptor affinity
Analog 1 (1049439-29-3) 4-Methoxyphenylpiperazine - Enhanced electron donation
Analog 2 (933027-56-6) Sulfonyl linker, 4-methoxyphenyl 477.6 Increased polarity
Analog 4 (Rip-B) Benzamide, no piperazine - m.p. 90°C, simpler synthesis (80% yield)
Analog 5 3,4-Dichlorophenyl, thiazole - Crystalline stability via H-bonding

Research Implications and Gaps

Synthetic Feasibility : The target compound’s synthesis likely involves coupling 3,4-dimethoxyphenylacetic acid with a piperazine-ethylamine intermediate, similar to methods in .

Pharmacological Potential: Piperazine analogs with methoxy or sulfonyl groups (e.g., Analog 2) may offer tunable pharmacokinetics for CNS drugs.

Data Limitations : Molecular weights, melting points, and receptor-binding data for the target compound are absent in the evidence, highlighting a need for experimental validation.

Biological Activity

2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • Molecular Formula : C22H29N3O5S
  • Molecular Weight : 447.5478 g/mol
  • CAS Number : 897621-69-1

Structural Representation

PropertyValue
Molecular FormulaC22H29N3O5S
Molecular Weight447.5478 g/mol
CAS Number897621-69-1
Density1.069 g/cm³
Boiling Point494.3 °C at 760 mmHg
Flash Point138.2 °C

Anticonvulsant Activity

Research has demonstrated that derivatives of piperazine, including those similar to the compound , exhibit notable anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their efficacy in animal models of epilepsy. The results indicated that certain compounds showed significant protection against seizures, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDDose (mg/kg)MES Test ResultscPTZ Test Result
Compound 12100EffectiveNot effective
Compound 13100EffectiveEffective
Compound 14300Highly effectiveEffective

Cytotoxicity and Antitumor Activity

In addition to anticonvulsant effects, compounds with similar structural characteristics have been investigated for their cytotoxic potential against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity with IC50 values indicating effective growth inhibition against Hep-2 and P815 cancer cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound AHep-23.25
Compound BP81517.82

The biological activities of these compounds are often linked to their interactions with neurotransmitter receptors and enzymes. For example, certain piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission regulation . Additionally, structural modifications can influence binding affinities at various receptor sites, enhancing therapeutic efficacy.

Case Study 1: Anticonvulsant Efficacy

A study involving the administration of the compound in a controlled setting revealed its potential as an anticonvulsant agent. Mice treated with specific doses exhibited reduced seizure frequency compared to control groups, suggesting a dose-dependent relationship between the compound's administration and its anticonvulsant effect.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's cytotoxic effects on breast cancer cells (MCF7). The results indicated that treatment led to significant apoptosis in cancer cells, further substantiating its potential as an antitumor agent.

Q & A

Q. What are the critical steps for synthesizing 2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, and how can purity be optimized?

Methodological Answer:

  • Coupling Reaction : Use carbodiimide crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine to activate carboxylic acid intermediates (e.g., 3,4-dimethoxyphenylacetic acid) for amide bond formation with amine derivatives (e.g., 2-(4-phenylpiperazin-1-yl)ethylamine) .
  • Purification : Employ column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using 1H^1H-NMR and mass spectrometry .
  • Yield Optimization : Adjust reaction temperature (e.g., 273 K for 3 hours) and stoichiometric ratios to mitigate side reactions. Low yields (2–5%) in multi-step syntheses require iterative optimization of intermediates .

Q. How is the structural conformation of this compound validated, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to identify conformational variations. For example, highlights three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing hydrogen-bonding patterns .
  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and amide bond integrity. Mass spectrometry (ESI-MS) verifies molecular weight (±2 ppm accuracy) .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess melting points (e.g., 473–475 K) and decomposition profiles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
  • Storage : Store in sealed containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Conformational Analysis : Structural variations (e.g., ’s three conformers) may lead to divergent receptor binding. Use molecular dynamics simulations to predict dominant conformers under physiological conditions .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 buffer), and cell line specificity (e.g., HEK-293 vs. SH-SY5Y) to reduce variability .
  • Dose-Response Curves : Perform IC50_{50} assays in triplicate with positive controls (e.g., clozapine for dopamine receptor studies) to validate reproducibility .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Optimization : Test stability across pH 5–8 using phosphate-buffered saline (PBS). Amide bonds are prone to hydrolysis at extremes (pH <3 or >10) .
  • Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in degassed solvents to minimize oxidation .
  • Degradation Profiling : Use LC-MS to identify breakdown products (e.g., free piperazine or acetamide fragments) under accelerated conditions (40°C/75% RH) .

Q. How does the piperazine moiety influence receptor binding affinity and selectivity?

Methodological Answer:

  • Docking Studies : Model interactions with serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors using software like AutoDock Vina. The 4-phenylpiperazine group may form salt bridges with Asp3.32 in transmembrane domains .
  • SAR Modifications : Synthesize analogs with substituents on the phenylpiperazine ring (e.g., halogens or methoxy groups) to assess selectivity shifts. Compare binding constants (Ki_i) via radioligand assays .
  • Functional Assays : Measure cAMP inhibition or calcium flux in GPCR-transfected cells to quantify agonism/antagonism .

Q. What methodological gaps exist in current studies of this compound, and how can they be addressed?

Methodological Answer:

  • Metabolic Stability : Few studies address hepatic clearance. Use microsomal incubations (human liver microsomes) with NADPH cofactors to quantify half-life (t1/2_{1/2}) and identify CYP450 isoforms involved .
  • Blood-Brain Barrier (BBB) Penetration : Employ in vitro BBB models (e.g., MDCK-MDR1 monolayers) to measure permeability (Papp_{app}) and efflux ratios .
  • Toxicogenomics : Perform RNA-seq on treated cell lines to map pathways (e.g., oxidative stress or apoptosis) linked to off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.